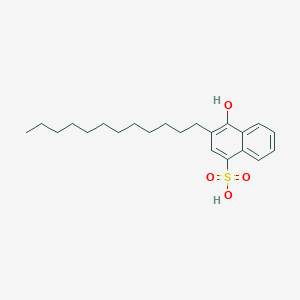
3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid: is an organic compound with the molecular formula C22H32O4S . It is a derivative of naphthalene, characterized by the presence of a dodecyl group, a hydroxyl group, and a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid typically involves the sulfonation of 3-Dodecyl-4-hydroxynaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, concentration, and reaction time. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: It can participate in electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid is used as a surfactant in chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other organic compounds.
Biology: In biological research, this compound is used as a detergent to solubilize proteins and other biomolecules. It helps in the study of membrane proteins and their interactions.
Medicine: The compound has potential applications in drug delivery systems due to its surfactant properties. It can be used to formulate stable emulsions and micelles for targeted drug delivery.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants. It is also used in the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better solubilization of hydrophobic molecules. It interacts with lipid bilayers and proteins, disrupting their structure and enhancing their solubility. The sulfonic acid group provides anionic character, which helps in the formation of micelles and emulsions.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-sulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in dye production.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Used in the synthesis of dyes and as a reagent in analytical chemistry.
2-Dodecylnaphthalene-1-sulfonic acid: Another dodecyl-substituted naphthalene sulfonic acid with similar surfactant properties.
Uniqueness: 3-Dodecyl-4-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both a long dodecyl chain and a hydroxyl group, which enhance its surfactant properties. This combination allows for better interaction with hydrophobic and hydrophilic molecules, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
64955-08-4 |
|---|---|
Molekularformel |
C22H32O4S |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
3-dodecyl-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H32O4S/c1-2-3-4-5-6-7-8-9-10-11-14-18-17-21(27(24,25)26)19-15-12-13-16-20(19)22(18)23/h12-13,15-17,23H,2-11,14H2,1H3,(H,24,25,26) |
InChI-Schlüssel |
WEKUZAVAERVMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


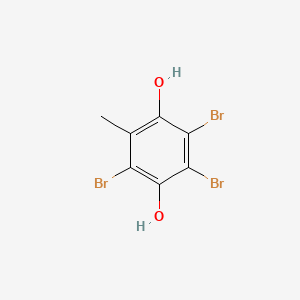
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
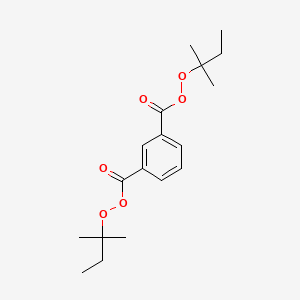


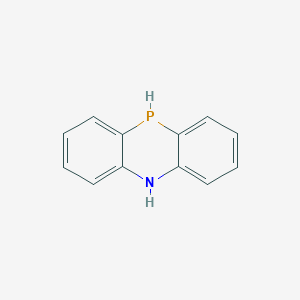

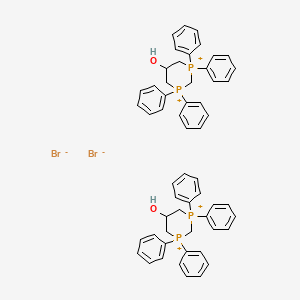

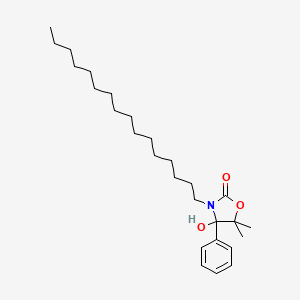
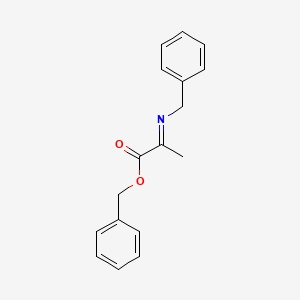
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
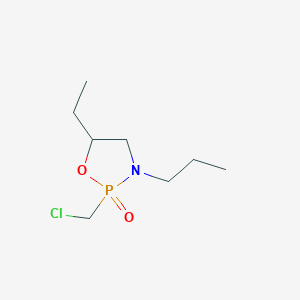
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)
